molecular formula C17H17NOS B4198307 2-(4-butoxyphenyl)-1,3-benzothiazole

2-(4-butoxyphenyl)-1,3-benzothiazole

Cat. No.: B4198307
M. Wt: 283.4 g/mol
InChI Key: NIHLWUIVZOPFKF-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-1,3-benzothiazole (CID 2974877) is an aromatic heterocyclic compound with the molecular formula C17H17NOS . It belongs to the benzothiazole class of compounds, which are characterized by a benzene ring fused to a 1,3-thiazole ring . The benzothiazole scaffold is of significant interest in medicinal chemistry and materials science. Researchers value this core structure for its diverse applications. Benzothiazole derivatives are widely investigated for their biological activities and have shown potent and selective antitumor properties in vitro against a range of human cancer cell lines, including breast, ovarian, colon, and renal cells . The specific substitution pattern on the benzothiazole core, such as the 4-butoxyphenyl group at the 2-position, can be critical for modulating its biological activity and physical properties. Beyond pharmacology, benzothiazole derivatives serve important roles in other fields. They are used as accelerators in the sulfur vulcanization of rubber and are components in various dyes . Some benzothiazoles also occur naturally and are used as food additives due to their sulfurous, meaty flavor . The structural and electronic properties of such compounds can be further studied using computational methods like Density Functional Theory (DFT) to predict reactivity and vibrational frequencies . This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. Not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

2-(4-butoxyphenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NOS/c1-2-3-12-19-14-10-8-13(9-11-14)17-18-15-6-4-5-7-16(15)20-17/h4-11H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHLWUIVZOPFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, sulfonyl) may improve metabolic stability but reduce solubility .

Physicochemical and Spectroscopic Properties

Comparative spectral data from IR and NMR studies highlight substituent effects:

Compound IR ν (cm⁻¹) ¹H NMR (δ, ppm)
2-(4-Nitrophenyl)-benzothiazole 1669 (C=N), 1586 (NO₂) 8.28–8.04 (m, Ar-H)
2-(4-Chlorophenyl)-benzothiazole 722 (C-Cl) 7.70 (d, Ar-H)
2-(4-Methanesulfonylphenyl)-benzothiazole 1022 (S=O) 2.41 (s, CH₃)
2-(4-Butoxyphenyl)-benzothiazole Expected: ~1250 (C-O) Predicted: δ ~1.0–1.5 (butyl CH₂/CH₃)

Analysis :

  • The butoxy group’s C-O stretching (~1250 cm⁻¹) and alkyl proton signals (δ ~1.0–1.5) distinguish it from analogs with shorter alkoxy chains (e.g., methoxy) or electronegative substituents.
  • Nitro and sulfonyl groups exhibit strong absorption bands, reflecting their polar nature .

Antimicrobial Activity

  • 2-(5-Substituted-1,3,4-oxadiazole-2-yl)-1,3-benzothiazoles : Demonstrated broad-spectrum antimicrobial activity, with MIC values as low as 12.5 µg/mL against Staphylococcus aureus .
  • 2-(Benzylsulfonyl)-1,3-benzothiazole : Active against Schistosoma parasites at low micromolar concentrations .

Antitumor and Antitubercular Activity

  • 2-Aryl benzothiazoles (e.g., 3e in ) : Inhibit Mycobacterium tuberculosis H37Rv with IC₅₀ values <10 µM, highlighting the importance of aryl substituents in targeting mycobacterial enzymes .

Anticonvulsant Activity

  • 2-[2-(Substituted)hydrazinyl]-1,3-benzothiazoles : Effective in the 6 Hz psychomotor seizure test, suggesting CNS permeability .

Q & A

Basic: How can researchers optimize the synthesis of 2-(4-butoxyphenyl)-1,3-benzothiazole?

Methodological Answer:
Optimization involves adjusting reaction parameters such as solvent polarity (e.g., DMF or toluene), temperature (80–120°C), and catalysts (e.g., iodine or Na₂S₂O₅). For Suzuki cross-coupling (to introduce aryl groups), use palladium catalysts and phenylboronic acid derivatives under inert atmospheres . Purification via column chromatography (hexane/ethyl acetate) or recrystallization (methanol) improves yield and purity. Monitor reaction progress with TLC and optimize stoichiometry to minimize byproducts .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identify functional groups (e.g., C=N stretch at ~1650 cm⁻¹, C-S at ~692 cm⁻¹) .
  • NMR: ¹H NMR (CDCl₃) reveals aromatic proton environments (δ 7.0–8.5 ppm for benzothiazole and butoxyphenyl groups). ¹³C NMR confirms substituent effects on the benzothiazole core .
  • X-ray Crystallography: Resolves 3D molecular geometry and intermolecular interactions (e.g., π-π stacking) .

Advanced: How do substituents on the benzothiazole core influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies show:

  • Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance antitumor activity by increasing electrophilicity and target binding .
  • Butoxy groups improve lipophilicity, aiding membrane permeability (logP optimization) .
  • Fluorophenyl substituents boost antimicrobial efficacy via halogen bonding with enzymes .
    Compare activity across analogs using cytotoxicity assays (e.g., MTT) and molecular docking .

Advanced: What mechanistic insights exist for reactions involving this compound?

Methodological Answer:

  • C–S Bond Activation: Nickel catalysts facilitate alkyne insertion into benzothiazoles, forming benzothiazepines via oxidative addition .
  • Electrophilic Substitution: Nitration/bromination occurs at electron-rich positions (C4/C6) under acidic conditions (e.g., HNO₃/TFAA) .
  • Photoreactivity: Fluorescence quenching studies reveal excited-state interactions with biological targets .

Advanced: What challenges arise in designing benzothiazole derivatives for anticancer applications?

Methodological Answer:

  • Selectivity: Off-target effects require isoform-specific enzyme inhibition (e.g., kinase profiling) .
  • Metabolic Stability: Introduce electron-donating groups (e.g., -OCH₃) to reduce CYP450-mediated oxidation .
  • Solubility: Balance lipophilicity with polar groups (e.g., sulfonamides) to improve pharmacokinetics .

Basic: What purification strategies are effective post-synthesis?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (hexane → ethyl acetate) for polar byproducts .
  • Recrystallization: Methanol/water mixtures yield high-purity crystals. Monitor melting points (e.g., 139–140°C for related analogs) .
  • HPLC: Reverse-phase C18 columns resolve closely related impurities .

Advanced: How can fluorescence properties of benzothiazole derivatives be leveraged in research?

Methodological Answer:

  • Bioimaging: Fluorescent benzothiazoles (e.g., styryl derivatives) serve as probes for cellular uptake studies. Measure λem at 450–550 nm .
  • Sensor Design: Quenching mechanisms detect metal ions (e.g., Cu²⁺) via chelation-enhanced fluorescence .

Advanced: What role do benzothiazoles play in enzyme inhibition studies?

Methodological Answer:

  • Kinase Inhibition: Competitive binding assays (e.g., ATP displacement) identify IC50 values for anticancer candidates .
  • Protease Targeting: Fluorogenic substrates (e.g., FRET peptides) quantify inhibition kinetics .

Basic: How stable is this compound under varying conditions?

Methodological Answer:

  • Thermal Stability: Decomposes above 200°C (TGA analysis). Store at –20°C in amber vials .
  • Photostability: UV light induces isomerization; use light-protected containers .
  • Hydrolytic Stability: Stable in neutral pH but degrades in strong acids/bases via ring-opening .

Advanced: How can in silico methods predict the bioactivity of benzothiazole derivatives?

Methodological Answer:

  • QSAR Models: Train regression models using descriptors like logP, polar surface area, and H-bond donors .
  • Molecular Dynamics: Simulate binding interactions with targets (e.g., tubulin or topoisomerase II) .
  • ADMET Prediction: Software (e.g., SwissADME) forecasts absorption and toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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